1-(4-Hydroxy-3-methoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1-(4-Hydroxy-3-methoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15550853
InChI: InChI=1S/C23H19N3O5S/c1-11(2)21-24-25-23(32-21)26-18(12-8-9-14(27)16(10-12)30-3)17-19(28)13-6-4-5-7-15(13)31-20(17)22(26)29/h4-11,18,27H,1-3H3
SMILES:
Molecular Formula: C23H19N3O5S
Molecular Weight: 449.5 g/mol

1-(4-Hydroxy-3-methoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC15550853

Molecular Formula: C23H19N3O5S

Molecular Weight: 449.5 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Hydroxy-3-methoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C23H19N3O5S
Molecular Weight 449.5 g/mol
IUPAC Name 1-(4-hydroxy-3-methoxyphenyl)-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C23H19N3O5S/c1-11(2)21-24-25-23(32-21)26-18(12-8-9-14(27)16(10-12)30-3)17-19(28)13-6-4-5-7-15(13)31-20(17)22(26)29/h4-11,18,27H,1-3H3
Standard InChI Key DMDAEDQUSUDNHL-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C=C5)O)OC

Introduction

1-(4-Hydroxy-3-methoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound featuring a chromeno-pyrrole backbone and a thiadiazole substituent. This compound is characterized by its unique structural features, including hydroxy, methoxy, and thiadiazole functional groups, which contribute to its potential biological activity and chemical reactivity. The molecular formula and weight of this compound are not explicitly detailed in reliable sources, but its synthesis typically involves multi-step routes requiring precise control of reaction conditions to maximize yield and purity.

Structural Features and Biological Activity

The compound's structure includes a chromeno-pyrrole backbone, which is a unique combination of heterocyclic rings, and a thiadiazole ring, known for its broad spectrum of biological activities. Thiadiazoles are recognized for their antimicrobial, antitubercular, and anti-inflammatory properties . The presence of hydroxy and methoxy groups on the phenyl ring may enhance antioxidant and other biological activities, as seen in similar compounds.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
1-(4-Hydroxyphenyl)-3-methoxypropan-2-oneHydroxy and methoxy groupsAntioxidant
5-(Propan-2-yl)-1,3,4-thiadiazoleThiadiazole ringAntimicrobial
1-(4-Hydroxyphenyl)-2-propanoneSimilar aromatic structureCytotoxicity

Synthesis and Chemical Reactions

The synthesis of 1-(4-Hydroxy-3-methoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves complex multi-step reactions. These steps require careful control of reaction conditions to ensure high yield and purity. While specific synthesis details are not provided in reliable sources, the general approach involves forming the chromeno-pyrrole backbone and attaching the thiadiazole substituent through a series of chemical transformations.

Potential Applications

Given its unique structure, this compound may have potential applications in various fields, including pharmaceuticals and materials science. The combination of a chromeno-pyrrole backbone with a thiadiazole ring could confer distinct biological activities, such as antimicrobial or antitubercular effects, as observed in similar thiadiazole derivatives . Interaction studies, including molecular docking, are crucial for understanding how this compound behaves in biological systems.

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